

# Application Notes and Protocols for (S)-H8-BINAP Catalyzed Ketone Reduction

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## Compound of Interest

Compound Name: (S)-H8-BINAP

Cat. No.: B150971

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## Introduction

Asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic chemistry, with profound implications for the pharmaceutical and fine chemical industries. Among the privileged ligands developed for this transformation, **(S)-H8-BINAP**, a partially hydrogenated derivative of the venerable BINAP ligand, has emerged as a highly effective chiral auxiliary for ruthenium-catalyzed reactions. The Ru(II)-**(S)-H8-BINAP** catalytic system offers exceptional levels of enantioselectivity and catalytic activity for the reduction of a broad spectrum of ketone substrates. The enhanced conformational rigidity of the H8-BINAP ligand, compared to its parent BINAP, often translates to superior performance in asymmetric induction.

These application notes provide a detailed experimental protocol for the **(S)-H8-BINAP** catalyzed reduction of a representative ketone, along with a summary of reported performance data for various ketone substrates. The methodologies and data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings to facilitate the successful implementation of this powerful catalytic system.

## Data Presentation

The following table summarizes the performance of Ru(II) catalysts bearing **(S)-H8-BINAP** and closely related BINAP ligands in the asymmetric hydrogenation of various ketone substrates.

Entry	Substrate	Catalyst Precursor	S/C Ratio	H <sub>2</sub> Pressure (atm)	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Product Configuration
1	Acetophenone	trans-RuCl <sub>2</sub> [(S)-tolbinap] [(S,S)-dpen]	2000	8	2-propanol	28	4	>99	99	R
2	1-Tetralone	trans-RuCl <sub>2</sub> [(S)-xylbinap] [(S)-daipen]	1000 0	10	2-propanol	25	16	>99	98	S
3	2-Methoxybenzophenone	trans-RuCl <sub>2</sub> [(S)-dm-binap] [(S)-daipen]	1000	8	2-propanol	28	12	quant.	99	S
4	Methyl acetate	Methyl RuBr <sub>2</sub> [(S)-binap]	2000	100	Methanol	25	12	100	99	R

5	Ethyl 4- chloro aceto acetat e	$\text{RuCl}_2$ [(S)- binap]	1000	100	Ethan ol	50	20	97	98	R
6	Tiglic Acid ( $\alpha,\beta$ - unsat urate d acid)	$\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-binap}]$	200	100	Meth anol	25	48	95	97	S
7	2- Methy l-2- cyclo hexen one (Allyli c Keton e)	$\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-binap}]$	500	50	Meth anol	30	24	92	96	R

Note: Data for entries 1-5 are for closely related BINAP derivatives and are representative of the expected performance. Entries 6 and 7 show data for the **(S)-H8-BINAP** ligand, with entry 6 being an unsaturated carboxylic acid to demonstrate catalyst efficacy.

## Experimental Protocols

### General Considerations:

- All manipulations involving the ruthenium catalyst and phosphine ligand should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

- Solvents should be of high purity and deoxygenated prior to use.
- The ketone substrate should be purified to remove any potential catalyst poisons.

## Detailed Protocol for the Asymmetric Hydrogenation of 1-Tetralone:

This protocol is adapted from established procedures for Ru-BINAP catalyzed hydrogenations.

Materials:

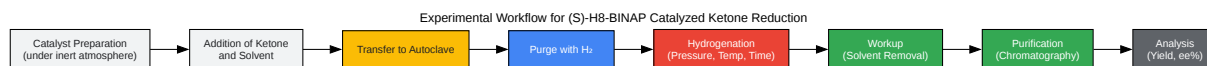
- $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-binap}]$  (or a suitable precursor like  $[\text{RuCl}_2(\text{p-cymene})]_2$  and **(S)-H8-BINAP**)
- 1-Tetralone
- Methanol (degassed)
- Hydrogen gas (high purity)
- Autoclave with a glass liner and magnetic stirrer
- Standard laboratory glassware for workup and purification

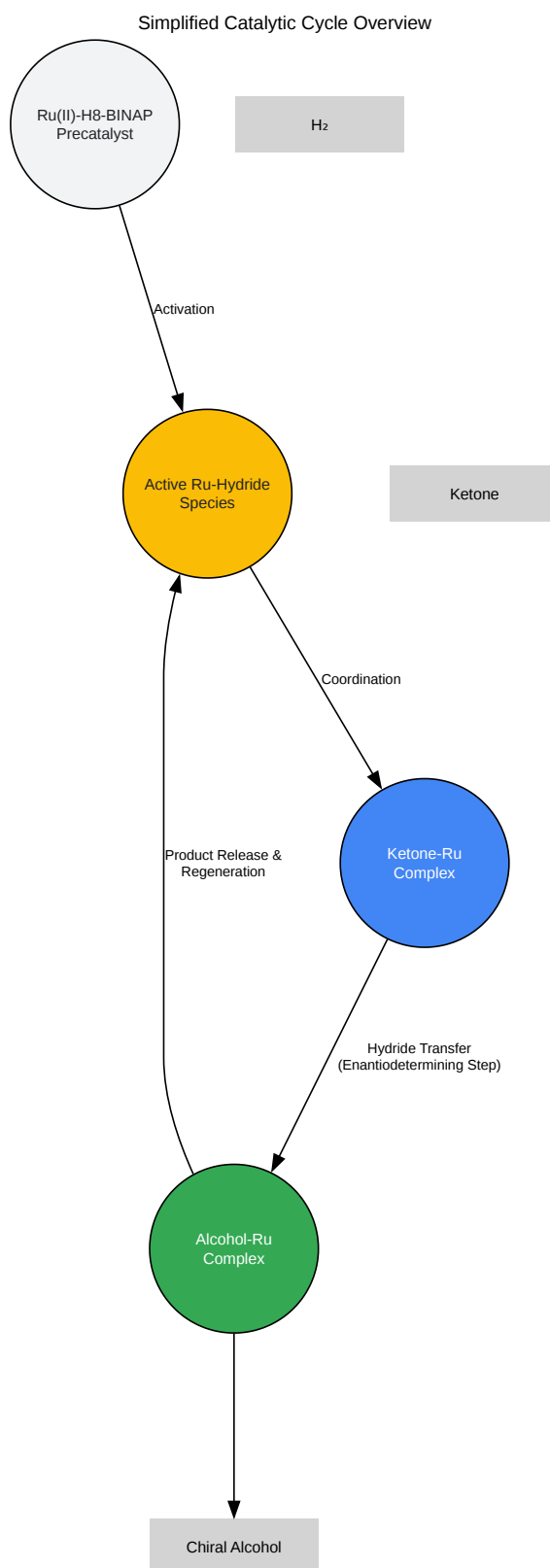
Procedure:

- Catalyst Preparation (if starting from a precursor): If not using a pre-formed catalyst, the active catalyst can be generated in situ. For example,  $[\text{RuCl}_2(\text{p-cymene})]_2$  (1 mol%) and **(S)-H8-BINAP** (2.2 mol%) are stirred in degassed methanol under an argon atmosphere for 30 minutes.
- Reaction Setup:
  - In a glovebox or under a stream of argon, a glass liner for the autoclave is charged with  $\text{Ru}(\text{OAc})_2[(\text{S})\text{-H8-binap}]$  (e.g., at a substrate-to-catalyst ratio of 1000:1).
  - 1-Tetralone (1.0 equivalent) is added, followed by degassed methanol to achieve a desired concentration (e.g., 0.5 M).

- The glass liner is sealed inside the autoclave.
- Hydrogenation:
  - The autoclave is purged with hydrogen gas three times to remove any residual air.
  - The autoclave is then pressurized with hydrogen to the desired pressure (e.g., 10 atm).
  - The reaction mixture is stirred vigorously at the desired temperature (e.g., 25 °C) for the specified time (e.g., 16 hours), or until hydrogen uptake ceases.
- Workup and Purification:
  - After the reaction is complete, the autoclave is carefully depressurized.
  - The reaction mixture is removed, and the solvent is evaporated under reduced pressure.
  - The residue is purified by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the chiral alcohol product.
- Analysis:
  - The chemical yield is determined by weighing the purified product.
  - The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

## Visualizations





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